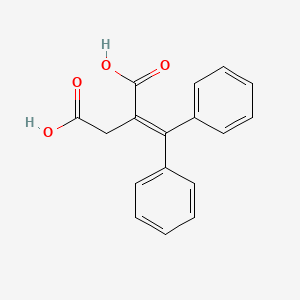

2-(Diphenylmethylidene)butanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5693-09-4 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-benzhydrylidenebutanedioic acid |

InChI |

InChI=1S/C17H14O4/c18-15(19)11-14(17(20)21)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |

InChI Key |

GIQJJONBEIEFCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Diphenylmethylidene Butanedioic Acid

Precursor Chemistry and Starting Material Selection

The foundation of any successful synthesis lies in the judicious choice of starting materials. For 2-(diphenylmethylidene)butanedioic acid, the core structure is typically derived from butanedioic acid (succinic acid) or butenedioic acid derivatives, with the diphenylmethylidene group introduced through various olefination strategies.

Exploration of Butanedioic Acid (Succinic Acid) and Butenedioic Acid Derivatives as Core Structures

Butanedioic acid, more commonly known as succinic acid, and its corresponding anhydride (B1165640) are highly versatile and widely utilized precursors for the synthesis of this compound. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.comresearchgate.netrsc.orgorganicreactions.orgslideshare.netrsc.orgresearchgate.net Diesters of succinic acid, such as diethyl succinate (B1194679) and dimethyl succinate, are particularly common starting points due to their enhanced reactivity in condensation reactions. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.comresearchgate.netrsc.orgorganicreactions.orgslideshare.netrsc.org

Succinic anhydride can also serve as a precursor. For instance, it can be used in Friedel-Crafts acylations, and its derivatives can be further functionalized. While less direct for the synthesis of the target compound, butenedioic acid derivatives like maleic anhydride are also potential starting materials. google.comrsc.orgresearchgate.netzbaqchem.com The hydrogenation of maleic anhydride to succinic anhydride is a well-established industrial process, which can then be used in subsequent reactions. researchgate.netzbaqchem.com

Introduction of the Diphenylmethylidene Functionality

The introduction of the C=C double bond bearing two phenyl groups is a critical step in the synthesis. This is typically achieved through olefination reactions where a carbonyl group is converted into an alkene.

The Wittig reaction is a powerful and widely used method for alkene synthesis. organicreactions.orgthermofisher.comyoutube.comudel.edumasterorganicchemistry.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organicreactions.orgthermofisher.comyoutube.comudel.edumasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a succinic acid derivative containing a ketone functionality with a triphenylphosphine-based ylide, or more commonly, the reaction of benzophenone (B1666685) with a phosphorus ylide derived from a succinic acid ester. organicreactions.org

The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. For instance, (carbethoxymethylene)triphenylphosphorane (B24862) can be reacted with benzophenone to form the corresponding α,β-unsaturated ester. udel.edulibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that often provides better yields and easier purification. thermofisher.comenamine.netwikipedia.orgresearchgate.netresearchgate.netsynarchive.com This method utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. The HWE reaction typically involves reacting a phosphonate ester, such as triethyl phosphonoacetate, with a ketone like benzophenone in the presence of a base to yield an α,β-unsaturated ester. enamine.netwikipedia.orgresearchgate.netresearchgate.netsynarchive.com This method is known for its high stereoselectivity, generally favoring the formation of the (E)-alkene. wikipedia.org

Reaction Pathways and Mechanisms for Compound Formation

The formation of this compound is most prominently achieved through the Stobbe condensation, a specific type of condensation reaction that is highly effective for this class of compounds.

Mechanistic Investigations of Carbon-Carbon Bond Formation at the 2-Position

The Stobbe condensation provides a direct route to the half-ester of this compound. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.comresearchgate.netrsc.orgorganicreactions.orgslideshare.netrsc.org The reaction involves the condensation of a ketone, in this case, benzophenone, with a succinic ester, such as diethyl succinate, in the presence of a strong base like potassium tert-butoxide or sodium ethoxide. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.comresearchgate.netrsc.orgorganicreactions.orgslideshare.netrsc.org

The mechanism of the Stobbe condensation is a key aspect of its utility. It proceeds through the following steps:

Enolate Formation: A strong base abstracts a proton from the α-carbon of the succinic ester to form an enolate. organicchemistrytutor.comunacademy.com

Aldol-type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzophenone. organicchemistrytutor.comunacademy.com

Lactone Intermediate Formation: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate, which is a key feature of the Stobbe condensation. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.com

Ring Opening: The lactone ring is then opened by the base to yield the salt of the half-ester of the final product. organicchemistrytutor.comunacademy.com

This mechanistic pathway, particularly the formation and subsequent cleavage of the lactone ring, drives the reaction to completion and is responsible for the formation of a half-ester as the primary product. organicchemistrytutor.comunacademy.com

Below are tables summarizing the key reactions and precursors involved in the synthesis of this compound and its derivatives.

Table 1: Key Reactions in the Synthesis of this compound Derivatives

| Reaction Name | Reactants | Reagents | Product | Key Features |

|---|---|---|---|---|

| Stobbe Condensation | Benzophenone, Diethyl Succinate | Potassium tert-butoxide or Sodium ethoxide | Ethyl 2-(diphenylmethylidene)succinate | Forms a half-ester directly; proceeds via a γ-lactone intermediate. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.com |

| Wittig Reaction | Benzophenone, (Carbethoxymethyl)triphenylphosphorane | Base (e.g., n-BuLi) | Ethyl 2-(diphenylmethylidene)acetate | A general and versatile olefination method. thermofisher.comudel.edulibretexts.org |

| Horner-Wadsworth-Emmons Reaction | Benzophenone, Triethyl phosphonoacetate | Base (e.g., NaH) | Ethyl 2-(diphenylmethylidene)acetate | Often provides higher yields and better stereoselectivity than the Wittig reaction. thermofisher.comenamine.netwikipedia.orgresearchgate.netresearchgate.netsynarchive.com |

Table 2: Common Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| Butanedioic acid (Succinic acid) | HOOC-CH₂-CH₂-COOH | Core dicarboxylic acid structure. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.comresearchgate.netrsc.orgorganicreactions.orgslideshare.netrsc.orgresearchgate.net |

| Succinic anhydride | (CH₂CO)₂O | Can be used in Friedel-Crafts reactions or as a precursor to succinic esters. researchgate.netgoogle.comrsc.orgresearchgate.netzbaqchem.com |

| Diethyl succinate | EtOOC-CH₂-CH₂-COOEt | Common starting material for Stobbe condensation. wikipedia.orgorganicreactions.orgorganicchemistrytutor.comunacademy.comresearchgate.netrsc.orgorganicreactions.orgslideshare.netrsc.org |

| Benzophenone | Ph₂C=O | Provides the diphenylmethylidene group in condensation and olefination reactions. wikipedia.orgorganicreactions.orgorganicchemistrytutor.com |

| Maleic anhydride | (CHCO)₂O | Can be hydrogenated to succinic anhydride. google.comrsc.orgresearchgate.netzbaqchem.com |

Optimization of Reaction Conditions for Yield and Selectivity

The efficient synthesis of this compound is paramount for its practical application. Optimization of reaction conditions focuses on maximizing the yield of the desired product while minimizing the formation of byproducts, thus ensuring high selectivity. Key parameters that are often manipulated include the choice of solvent, temperature, reaction time, and the nature of the catalyst or promoter.

For instance, in condensation reactions that may lead to this structure, the removal of a small molecule byproduct like water can be crucial. This is often achieved through the use of dehydrating agents or azeotropic distillation. The selection of the appropriate base or acid catalyst can also significantly influence the reaction's outcome. For example, a Stobbe condensation, a common method for synthesizing related structures, is highly dependent on the base used, with sodium or potassium alkoxides in anhydrous alcohol being typical. The concentration of reactants is another critical factor; higher concentrations may lead to increased reaction rates but can also promote side reactions. Conversely, lower concentrations might favor the desired product but could result in impractically long reaction times.

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal combination for both yield and selectivity. This statistical approach allows for a more comprehensive understanding of the interplay between different reaction variables.

Stereochemical Control in Synthesis

The double bond in this compound introduces the possibility of E/Z isomerism. Controlling the stereochemistry to selectively produce one isomer over the other is a significant challenge in its synthesis. The spatial arrangement of the substituents around the double bond can have a profound impact on the molecule's biological activity and physical properties.

The choice of synthetic route and reaction conditions plays a pivotal role in determining the stereochemical outcome. For example, the stereoselectivity of the Wittig reaction, another potential synthetic route, can be influenced by the nature of the ylide (stabilized or non-stabilized), the solvent, and the presence of salts. Similarly, in a Stobbe condensation, the stereochemistry of the resulting half-ester can be influenced by the steric bulk of the reactants and the reaction temperature. Subsequent isomerization of the less stable isomer to the more stable one can also be a strategy to obtain a single stereoisomer.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are essential for determining the stereochemistry of the synthesized products.

Derivatization and Analog Synthesis of this compound

The presence of two carboxylic acid groups and two phenyl rings in this compound offers multiple sites for chemical modification. This allows for the synthesis of a wide range of derivatives and analogs with potentially altered or enhanced properties.

Esterification and Amidation Reactions of Carboxyl Groups

The carboxylic acid functionalities are readily converted into esters and amides, which can significantly alter the molecule's polarity, solubility, and biological activity. researchgate.net

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. Alternatively, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate ester formation under milder conditions. researchgate.net

Amidation involves the reaction of the dicarboxylic acid with an amine. nih.gov Direct reaction requires high temperatures, which can be synthetically challenging. Therefore, the use of coupling agents is the preferred method. researchgate.netresearchgate.netnih.gov These reagents activate the carboxylic acid, forming a highly reactive intermediate that is then attacked by the amine to form the amide bond. researchgate.net The choice of amine can range from simple alkylamines to more complex and functionally diverse molecules, allowing for the introduction of a wide array of chemical moieties. nih.gov Two equivalents of the amine are often required, with one acting as a nucleophile and the other as a base to neutralize the acid produced. libretexts.orgchemistry.coach

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Conditions |

|---|---|---|

| Esterification | Sulfuric Acid (H₂SO₄) | Heat, with removal of water |

| Esterification | N,N'-Dicyclohexylcarbodiimide (DCC) | Room temperature |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature, often with a base |

Synthesis of Metal Salts and Complexes

The carboxylate groups of this compound can deprotonate to form salts with various metal ions. These salts can exhibit different solubility and stability profiles compared to the parent acid. The synthesis typically involves reacting the dicarboxylic acid with a metal hydroxide, carbonate, or salt of a weak acid.

Furthermore, the dicarboxylic acid can act as a ligand, coordinating to metal centers to form metal complexes. uprrp.edu The coordination can occur through the oxygen atoms of the carboxylate groups, potentially leading to the formation of mononuclear or polynuclear structures. The geometry and stability of these complexes depend on the nature of the metal ion, its oxidation state, and the reaction conditions. rsc.orgmdpi.comresearchgate.net The synthesis of such complexes often involves reacting the acid with a metal salt in a suitable solvent. uprrp.edumdpi.com The resulting complexes can have interesting catalytic, magnetic, or optical properties. uprrp.edu

Formation of Anhydride Derivatives

Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride. This reaction is typically promoted by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or a strong acid catalyst. chemistry.coachkhanacademy.org The formation of a five- or six-membered ring is generally favored. youtube.com The resulting anhydride is a reactive species that can serve as a precursor for the synthesis of other derivatives, such as esters and amides, by reaction with nucleophiles like alcohols and amines. libretexts.orglibretexts.org The reaction involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the ring. libretexts.org

Exploration of Substituents on the Phenyl Rings for Modified Reactivity

Introducing substituents onto the two phenyl rings of this compound provides a powerful tool for fine-tuning its electronic and steric properties. This can lead to modified reactivity and biological activity. The synthesis of these analogs would typically start with substituted benzophenones or related precursors.

Electron-donating groups (e.g., methoxy, methyl) on the phenyl rings can increase the electron density of the aromatic system and potentially influence the reactivity of the double bond. Conversely, electron-withdrawing groups (e.g., nitro, halogen) can decrease the electron density and alter the acidity of the carboxyl groups. The position of the substituent (ortho, meta, or para) will also have a significant impact on the molecule's properties. The synthesis and evaluation of a library of such analogs can provide valuable structure-activity relationship (SAR) data. nih.gov

Structural Elucidation and Conformational Analysis of 2 Diphenylmethylidene Butanedioic Acid

Spectroscopic and Diffraction Techniques for Structure Determination

A multi-faceted approach utilizing various analytical methods is essential for a comprehensive structural characterization of 2-(diphenylmethylidene)butanedioic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of each proton and carbon atom, respectively.

In a ¹H NMR spectrum, the protons of the phenyl groups would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the butanedioic acid moiety would have distinct chemical shifts. For instance, the methylene (B1212753) (-CH₂-) protons would likely appear as a multiplet, and the methine (-CH-) proton would also give a characteristic signal. The chemical shift of the carboxylic acid protons (-COOH) would be highly dependent on the solvent and concentration and would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid groups would have characteristic resonances in the downfield region (typically δ 170-185 ppm). The sp²-hybridized carbons of the diphenylmethylidene group and the phenyl rings would also have distinct signals in the aromatic region (δ 120-150 ppm). The sp³-hybridized carbons of the butanedioic acid backbone would appear at upfield chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing the connectivity between protons and carbons, confirming the butanedioic acid chain and the attachment of the diphenylmethylidene group.

A predicted ¹H NMR spectrum for a related compound, succinic acid, shows the methylene protons at a chemical shift of approximately 2.67 ppm in D₂O. chemicalbook.com The presence of the bulky and electron-withdrawing diphenylmethylidene group in this compound would be expected to significantly influence the chemical shifts of the adjacent protons.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, IR spectroscopy would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid groups, which are often involved in hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl groups in the carboxylic acids. The C=C stretching vibration of the diphenylmethylidene group would likely appear in the 1600-1650 cm⁻¹ region. Absorptions corresponding to C-H stretching of the aromatic rings and the aliphatic chain would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C=C double bond of the diphenylmethylidene group and the symmetric vibrations of the phenyl rings. currentseparations.com The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. For instance, in a study of phenylacetic acid and mandelic acid, both IR and Raman spectroscopy were used to identify the characteristic vibrational modes of the carboxylic acid and phenyl groups. nih.govresearchgate.netkfupm.edu.sa

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Alkene | C=C Stretch | 1600-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkane | C-H Stretch | 2850-2960 |

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Crucially, X-ray diffraction analysis would reveal the solid-state conformation of the molecule, including the planarity of the diphenylmethylidene group and the relative orientation of the two carboxylic acid groups. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the carboxylic acid moieties and potential π-π stacking interactions between the phenyl rings. nih.govmdpi.com The formation of hydrogen-bonded networks is a common feature in the crystal structures of carboxylic acids, as seen in the adducts of butenedioic acid isomers with 2-amino-1,3-thiazole. nih.gov

Table 2: Illustrative Crystallographic Parameters from a Hypothetical Single-Crystal X-ray Diffraction Study

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Hydrogen Bonding | Details of donor-acceptor distances and angles for intermolecular hydrogen bonds. |

| π-π Stacking | Distances and geometry of interactions between aromatic rings. |

Stereochemical Considerations and Isomerism

The presence of a carbon-carbon double bond and potentially a chiral center in this compound introduces the possibility of stereoisomerism.

The double bond in the diphenylmethylidene group is a site for potential E/Z isomerism. This type of isomerism arises from the restricted rotation around the double bond and the presence of different substituents on each carbon of the double bond.

To determine if E/Z isomers exist, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. chemguide.co.uklibretexts.org For the carbon atom of the double bond that is part of the butanedioic acid backbone, the two substituents are the carboxymethyl group (-CH(COOH)CH₂COOH) and a hydrogen atom. The carboxymethyl group would have a higher priority than the hydrogen atom. For the other carbon of the double bond, the two substituents are the two phenyl groups. Since these two groups are identical, E/Z isomerism would not be possible in this compound itself.

However, if one of the phenyl groups were substituted, for example, with a different functional group, then the two groups on that carbon would have different priorities, and E/Z isomerism would be possible. docbrown.info In such a case, the isomer where the higher priority groups on each carbon are on the same side of the double bond would be designated as the Z-isomer, and the isomer where they are on opposite sides would be the E-isomer. chemguide.co.uklibretexts.org

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atom at the 2-position of the butanedioic acid chain is a potential chiral center. The four groups attached to this carbon are:

A hydrogen atom (-H)

A carboxylic acid group (-COOH)

A carboxymethyl group (-CH₂COOH)

The diphenylmethylidene group (=C(C₆H₅)₂)

Since all four of these groups are different, the carbon at the 2-position is indeed a chiral center. This means that this compound can exist as a pair of enantiomers (non-superimposable mirror images). These enantiomers would be expected to have identical physical properties, except for their interaction with plane-polarized light (one would be dextrorotatory and the other levorotatory).

The synthesis of this compound would likely result in a racemic mixture (a 50:50 mixture of the two enantiomers). The separation of these enantiomers would require a chiral resolution technique. The enantiomeric purity of a sample could be determined using techniques such as chiral chromatography or by using a chiral shift reagent in NMR spectroscopy.

Conformational Preferences and Dynamics

The conformational landscape of this compound is primarily defined by the rotational freedom around its single bonds and the steric hindrance imposed by the bulky diphenylmethylidene group.

The torsion angles involving the carboxylic acid groups and the phenyl rings of the diphenylmethylidene substituent are also crucial. These angles determine the relative orientation of these bulky groups and are influenced by steric repulsion and potential intramolecular interactions. The term torsion angle refers to the dihedral angle between two planes defined by a sequence of four bonded atoms. mdpi.comebi.ac.uk

Table 1: Key Torsion Angles in Substituted Succinic Acid Derivatives (Illustrative)

| Torsion Angle Definition | Typical Value Range (°)* | Conformation |

| O=C-C2-C3 | Variable | Influences carboxyl group orientation |

| C1-C2-C3-C4 | ~ ±60 | gauche |

| C1-C2-C3-C4 | ~ 180 | trans |

| C=C-C-Ph (ring 1) | Variable | Defines phenyl ring orientation |

| C=C-C-Ph (ring 2) | Variable | Defines phenyl ring orientation |

*Note: These are generalized values for substituted succinic acids and may vary for the specific title compound.

This steric bulk will likely force the succinic acid backbone to adopt a conformation that minimizes the interaction between the phenyl rings and the carboxylic acid groups. It is plausible that the molecule will favor a more extended or twisted conformation to accommodate the large substituents. Studies on other highly substituted succinic acid derivatives have shown that increased substitution leads to conformational changes that facilitate specific arrangements, such as smaller torsion angles for conformations with gauche carboxyl groups. cam.ac.uk The number of rotatable bonds in a molecule is a key factor in its flexibility and ability to adopt different conformations for receptor binding. semanticscholar.org

The diphenylmethylidene group itself has conformational flexibility related to the rotation of the two phenyl rings. The torsion angles of these rings relative to the plane of the double bond will be determined by a balance between conjugative effects, which would favor planarity, and steric hindrance between the ortho-hydrogens of the phenyl rings, which would favor a twisted conformation.

In the solid state, the conformation of this compound will be heavily influenced by the crystalline environment and a variety of non-covalent interactions. nih.gov These interactions play a crucial role in the stabilization of the crystal lattice. nist.gov

In addition to hydrogen bonding, other non-covalent interactions will contribute to the stability of the crystal structure. These include:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

π-π stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron-rich π systems of adjacent rings align. nist.gov

C-H···π interactions: A hydrogen atom attached to a carbon can interact with the π-electron cloud of a phenyl ring.

C-H···O interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds and the oxygen atoms of the carbonyl groups.

The interplay of these various non-covalent interactions will determine the final, most stable conformation of the molecule within the crystal lattice. The analysis of these interactions is often facilitated by computational tools such as Hirshfeld surface analysis, which can visualize and quantify intermolecular contacts. mdpi.com It is important to note that the conformation adopted in the solid state may not be the lowest energy conformation in the gas phase or in solution due to the influence of these intermolecular forces.

Computational and Theoretical Investigations of 2 Diphenylmethylidene Butanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Diphenylmethylidene)butanedioic acid at the atomic and molecular levels. These methods, rooted in quantum mechanics, allow for the detailed exploration of the compound's electronic structure and related properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation.

Key electronic properties derived from DFT studies include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Electronic Properties from DFT Calculations

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of the molecule to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of the molecule to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity, stability, and the energy of electronic transitions. |

| Dipole Moment | A measure of the net molecular polarity. | Provides insight into the charge distribution and intermolecular interactions. |

Calculation of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) shielding tensors can be correlated with experimental chemical shifts, aiding in the structural elucidation of the molecule. mdpi.com Similarly, the calculation of vibrational frequencies using methods like DFT can help in the assignment of infrared (IR) and Raman spectra. These theoretical spectra provide a valuable comparison point for experimental data, confirming the molecular structure and providing insights into the bonding environment within the molecule. For example, the vibrational frequencies corresponding to the stretching of the C=O and O-H bonds of the carboxylic acid groups and the C=C bond of the diphenylmethylidene group would be of particular interest.

Table 2: Predicted Spectroscopic Data from Quantum Calculations

| Spectroscopic Technique | Calculated Parameter | Information Gained |

|---|---|---|

| NMR Spectroscopy | Isotropic Shielding Values | Prediction of 1H and 13C chemical shifts for structural verification. mdpi.com |

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | Identification of functional groups and prediction of the IR spectrum. |

| Raman Spectroscopy | Raman Activities | Complements IR data for a more complete vibrational analysis. |

| UV-Vis Spectroscopy | Excitation Energies and Oscillator Strengths | Prediction of electronic transitions and the maximum absorption wavelength (λmax). nih.gov |

Prediction of Acidity and Reactivity Descriptors

The acidity of this compound, stemming from its two carboxylic acid groups, can be predicted using computational methods. The pKa values can be estimated by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. mdpi.com

Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of the molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and are crucial for understanding how the molecule will interact with other chemical species. nih.gov

Molecular Modeling and Simulation

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of this compound, considering its flexibility and interactions with its environment.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide detailed information about its conformational flexibility. The molecule possesses several rotatable bonds, particularly around the carboxylic acid groups and the phenyl rings. MD simulations can explore the potential energy surface of the molecule, identifying the most populated conformations and the energy barriers between them.

Furthermore, these simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This is crucial for understanding how the solvent influences the molecule's conformation and reactivity. For instance, the formation of hydrogen bonds between the carboxylic acid groups and water molecules can be studied in detail.

Docking Studies for Ligand-Target Interactions in non-human systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no docking studies specifically on this compound were found, research on structurally related compounds, such as 2-(diphenylmethylidene)malonic acid derivatives, has demonstrated the utility of this approach. nih.gov

In a study on novel anti-HIV agents, docking analyses were used to investigate the binding modes of these derivatives with key HIV enzymes like reverse transcriptase and integrase. nih.gov The studies revealed specific interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzymes. nih.gov For example, the ethoxycarbonyl moieties of the malonic acid derivatives were found to coordinate with metal ions in the HIV integrase active site. nih.gov Such studies highlight the potential for using docking to explore the interactions of this compound with various biological targets in non-human systems, which could be relevant for applications in areas like agriculture or environmental science.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(diphenylmethylidene)malonic acid |

Structure-Reactivity and Structure-Property Relationships (Theoretical Framework)

The exploration of this compound and its derivatives through computational and theoretical chemistry offers profound insights into their intrinsic chemical behaviors. cuny.edunih.gov By leveraging quantum mechanical calculations, it is possible to construct a detailed understanding of how the molecule's structure dictates its reactivity and physical properties. cuny.edudiva-portal.org This theoretical framework is essential for predicting the outcomes of chemical reactions, understanding reaction mechanisms, and designing new molecules with tailored functionalities. diva-portal.org Computational methods serve as a powerful tool to investigate molecular characteristics that are often difficult to probe experimentally. cuny.edu

Computational Assessment of Substituent Effects on Reactivity

The reactivity of this compound can be significantly altered by the introduction of various substituent groups on the phenyl rings. Computational chemistry provides a quantitative framework to predict these effects. mdpi.com Density Functional Theory (DFT) is a commonly employed method to analyze how substituents influence the electronic properties and, consequently, the reactivity of the molecule. mdpi.comnih.gov

Key reactivity descriptors that can be computationally assessed include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. Electron-donating groups (EDGs) are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) would lower the LUMO energy, enhancing its reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting regions prone to electrophilic and nucleophilic attack. For the parent molecule, the carboxylic acid protons would be regions of high positive potential, while the carbonyl oxygens and the carbon-carbon double bond would exhibit negative potential.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) can quantify the electron-donating or -withdrawing effects of substituents on specific atoms within the molecule.

The introduction of substituents on the diphenylmethylidene moiety can induce both electronic and steric effects, which collectively influence the molecule's reactivity. nih.gov For instance, the steric hindrance caused by bulky substituents could impede the approach of reactants to certain sites. nih.gov

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Substituted this compound Derivatives

| Substituent (para-position on one phenyl ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H (Parent Molecule) | -6.5 | -1.8 | 4.7 |

| -OCH₃ (EDG) | -6.2 | -1.7 | 4.5 |

| -Cl (EWG) | -6.7 | -2.0 | 4.7 |

| -NO₂ (Strong EWG) | -7.1 | -2.5 | 4.6 |

Note: The data in this table is illustrative and intended to demonstrate expected trends based on theoretical principles. Actual values would require specific quantum chemical calculations.

Theoretical Basis for Tautomerism and Isomerization Pathways

This compound can theoretically exist in different tautomeric and isomeric forms. Computational chemistry is an indispensable tool for evaluating the relative stabilities of these forms and the energy barriers associated with their interconversion. researchgate.net

Tautomerism:

The primary form of tautomerism relevant to this molecule is keto-enol tautomerism, involving the migration of a proton. wikipedia.org While the depicted structure is a dicarboxylic acid, tautomerization can be envisioned involving the carbonyl groups and adjacent C-H bonds. The relative energies of different tautomers can be calculated to determine the most stable form under various conditions (gas phase or in different solvents). researchgate.net Generally, the keto form is more stable than the enol form, but this can be influenced by factors such as intramolecular hydrogen bonding and solvent effects. wikipedia.org

Isomerization:

Geometrical isomerism (E/Z) is a key aspect of molecules with carbon-carbon double bonds. For this compound, isomerization would involve rotation around the central C=C bond. However, due to the significant energy barrier, this process is often facilitated by photochemical excitation. researchgate.net Computational studies can map the potential energy surface for both the ground state and excited states to elucidate the pathways for thermal and photo-isomerization. researchgate.net These calculations can identify transition states and conical intersections that are critical for understanding the dynamics of isomerization. researchgate.net

Table 2: Hypothetical Relative Energies of Isomers and Tautomers of this compound

| Isomer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous Phase) |

| (E)-isomer (most stable) | B3LYP/6-311+G | 0.00 | 0.00 |

| (Z)-isomer | B3LYP/6-311+G | +8.5 | +7.9 |

| Enol Tautomer 1 | B3LYP/6-311+G | +15.2 | +12.5 |

| Enol Tautomer 2 | B3LYP/6-311+G | +18.9 | +16.3 |

Note: This table presents hypothetical data to illustrate the application of computational chemistry in assessing isomer and tautomer stability. The values are not based on actual experimental or computational results for this specific molecule.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. diva-portal.org By mapping the potential energy surface (PES) for a given reaction, chemists can identify the structures of reactants, intermediates, transition states, and products. diva-portal.org This provides a step-by-step understanding of how a chemical transformation occurs.

For this compound, several reactions could be computationally modeled:

Cyclization Reactions: The dicarboxylic acid functionality could potentially undergo intramolecular cyclization to form an anhydride (B1165640), especially upon heating. Computational modeling can determine the activation energy for this process and the geometry of the transition state.

Addition Reactions: The reactivity of the carbon-carbon double bond towards various reagents (e.g., in hydrogenation or halogenation) can be studied. DFT calculations can elucidate whether the reaction proceeds via a concerted or stepwise mechanism and predict the stereochemical outcome.

Decarboxylation: The thermal decomposition of the acid can be modeled to understand the mechanistic pathway of decarboxylation. This would involve locating the transition state for the loss of carbon dioxide.

By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step of a reaction can be identified. Furthermore, the influence of catalysts on the reaction pathway can be modeled by including the catalyst in the computational model, which can reveal how it lowers the activation energy. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 2 Diphenylmethylidene Butanedioic Acid

Reactions of the Carboxyl Functional Groups

The presence of two carboxyl groups dictates a significant portion of the chemical behavior of 2-(diphenylmethylidene)butanedioic acid. These groups can undergo reactions typical of carboxylic acids, such as esterification, anhydride (B1165640) formation, and decarboxylation.

Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily esterified to form its corresponding mono- and di-esters. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxyl groups, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

This process can occur at both carboxyl groups to yield the corresponding diester. For instance, reaction with methanol would produce dimethyl 2-(diphenylmethylidene)butanedioate.

Transesterification is another important reaction involving esters, where one alkoxy group is exchanged for another. This reaction can also be catalyzed by either an acid or a base. While direct transesterification of this compound itself is not applicable as it is a diacid, its corresponding esters can undergo this reaction.

| Reaction | Reagents | Catalyst | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid (e.g., H₂SO₄, HCl) | Mono- or Di-ester |

| Transesterification | Alcohol | Acid or Base | New Ester |

This table provides a general overview of esterification and transesterification reactions.

Anhydride Formation: Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride, specifically 2-(diphenylmethylidene)succinic anhydride. This reaction is analogous to the conversion of succinic acid to succinic anhydride upon heating. pearson.comorgsyn.orgwikipedia.org The formation of a five-membered anhydride ring is thermodynamically favorable. The reaction can be facilitated by heating the diacid, often in the presence of a dehydrating agent such as acetic anhydride or acetyl chloride. pearson.comorgsyn.org

The mechanism involves the nucleophilic attack of the hydroxyl group of one carboxyl function onto the carbonyl carbon of the other, followed by the elimination of a water molecule.

Amide Formation: The carboxyl groups of this compound can also be converted to amides through reaction with ammonia or primary or secondary amines. Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. A more common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent. The resulting activated acid derivative then readily reacts with an amine to form the corresponding amide. libretexts.org For this compound, reaction with ammonia could lead to the formation of the corresponding diamide. A German-language article from 1968 discusses the conversion of 2-diphenyl-methylene succinic acid-N-aminoimide with various reagents, indicating the feasibility of forming imide and related structures. nih.gov

| Functional Group | Reagent(s) | Product |

| Anhydride | Heat, Dehydrating Agent (e.g., Acetic Anhydride) | Cyclic Anhydride |

| Amide | Ammonia, Primary/Secondary Amine | Mono- or Di-amide |

This table summarizes the formation of anhydrides and amides from this compound.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that carboxylic acids can undergo under certain conditions. For simple dicarboxylic acids, the ease of decarboxylation depends on the relative positions of the two carboxyl groups. While succinic acid itself is relatively stable to heat, the presence of the electron-withdrawing diphenylmethylidene group might influence the decarboxylation of this compound.

Generally, decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group. masterorganicchemistry.com In the case of this compound, one carboxyl group is in the α-position to the double bond, and the other is in the β-position. The decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state. masterorganicchemistry.com It is plausible that under forcing conditions, this compound could undergo decarboxylation, potentially leading to a mixture of products depending on which carboxyl group is lost and any subsequent isomerization. For aromatic carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst like copper powder in quinoline. lneya.com

A common synthetic method for decarboxylation of esters with an electron-withdrawing group at the β-position is the Krapcho decarboxylation, which is typically carried out in a dipolar aprotic solvent with a salt at high temperatures. wikipedia.org Although this applies to esters, it highlights a pathway for decarboxylation in related systems.

| Decarboxylation Type | Conditions | Potential Product(s) |

| Thermal Decarboxylation | High Temperature | Monocarboxylic acid, Isomerized products |

| Catalytic Decarboxylation | Heat, Catalyst (e.g., Copper) | Monocarboxylic acid |

This table outlines potential decarboxylation pathways for this compound.

Reactions Involving the Diphenylmethylidene Double Bond

The exocyclic double bond in this compound is a key site for reactivity, allowing for addition and oxidation reactions.

Hydrogenation: The carbon-carbon double bond of the diphenylmethylidene group can be reduced by catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel. tcichemicals.com The hydrogenation would convert the diphenylmethylidene group to a diphenylmethyl group, yielding 2-(diphenylmethyl)butanedioic acid. The hydrogenation of maleic acid to succinic acid is a well-established industrial process and serves as a good analogy for the reduction of the double bond in the target molecule. atamanchemicals.com The hydrogenation of aromatic dicarboxylic acids to their corresponding cyclohexane derivatives has also been studied, though this typically requires more forcing conditions than the reduction of an isolated double bond. researchgate.net

Halogenation: The double bond can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, leading to the formation of a vicinal dibromide. youtube.com In the case of this compound, the addition of bromine would be expected to occur across the exocyclic double bond. N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine. masterorganicchemistry.com

| Addition Reaction | Reagent | Product |

| Hydrogenation | H₂, Catalyst (Pd/C, PtO₂, Ni) | 2-(Diphenylmethyl)butanedioic acid |

| Halogenation | Br₂, Cl₂ | Vicinal dihalide |

This table summarizes addition reactions at the diphenylmethylidene double bond.

The double bond of the diphenylmethylidene group is susceptible to cleavage by strong oxidizing agents.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide, zinc) would be expected to cleave the double bond to yield benzophenone (B1666685) and 2-oxobutanedioic acid. An oxidative workup (e.g., with hydrogen peroxide) would likely lead to the same products, as the α-keto acid is already at a high oxidation state.

Permanganate Oxidation: Potassium permanganate (KMnO₄) is another strong oxidizing agent that can cleave double bonds. libretexts.orglibretexts.org Under hot, acidic, or basic conditions, KMnO₄ will cleave the double bond of this compound to likely yield benzophenone and oxalic acid, as the intermediate 2-oxobutanedioic acid would be further oxidized under these harsh conditions. Under cold, dilute, and neutral or slightly alkaline conditions, potassium permanganate can convert alkenes to vicinal diols (syn-dihydroxylation). libretexts.org

| Oxidation Reaction | Reagent(s) | Expected Product(s) |

| Ozonolysis (Reductive Workup) | 1. O₃, 2. Me₂S or Zn/H₂O | Benzophenone, 2-Oxobutanedioic acid |

| Permanganate Oxidation (Hot, Acidic/Basic) | KMnO₄, H⁺/OH⁻, Heat | Benzophenone, Oxalic Acid |

| Permanganate Oxidation (Cold, Dilute) | KMnO₄, H₂O, OH⁻ (cold) | Vicinal diol |

This table outlines the expected products from the oxidation of the diphenylmethylidene double bond.

Photo-Induced Rearrangements and Isomerizations

While specific studies on the photo-induced rearrangements of this compound are not extensively documented, the photochemical behavior of structurally similar compounds, particularly diphenylmethylene succinic anhydrides, provides significant insight into its likely reactivity. These related compounds are known to undergo electrocyclic reactions upon exposure to ultraviolet (UV) light.

The proposed mechanism for these photo-induced transformations involves the excitation of the diphenylmethylidene chromophore, leading to an intramolecular 6π-electrocyclization. This process results in the formation of a transient dihydronaphthalene intermediate. Subsequent aromatization, often through a rsc.orgacs.org-hydrogen shift, yields a stable 1-phenylnaphthalene-2,3-dicarboxylic acid derivative. This type of photochemical rearrangement is a well-established method for the synthesis of polycyclic aromatic compounds.

Key steps in the proposed photo-induced rearrangement of this compound are:

Photoexcitation: Absorption of UV light by the diphenylmethylidene group promotes an electron to a higher energy molecular orbital.

Electrocyclization: The excited state undergoes a conrotatory or disrotatory 6π-electrocyclic ring closure to form a bicyclic intermediate.

Aromatization: A subsequent rsc.orgacs.org-hydride shift leads to the formation of the thermodynamically more stable aromatic product, 1,1-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylic acid.

It is important to note that the efficiency and outcome of such photoreactions can be influenced by factors such as the solvent, the wavelength of irradiation, and the presence of sensitizers or quenchers.

Catalytic Transformations and Reaction Optimization

The presence of both a reactive C=C double bond and carboxylic acid functionalities makes this compound a candidate for various catalytic transformations.

Metal catalysts, particularly those based on palladium and rhodium, are widely used for the transformation of α,β-unsaturated carboxylic acids. While specific studies on this compound are limited, analogies can be drawn from related systems.

Hydrogenation: One of the most common metal-catalyzed reactions for this class of compounds is hydrogenation of the carbon-carbon double bond. Palladium-on-carbon (Pd/C) is a highly effective catalyst for the hydrogenation of maleic acid and its derivatives to the corresponding succinic acid. It is expected that this compound would undergo a similar reduction to yield 2-(diphenylmethyl)butanedioic acid.

Reaction Conditions for a Related Hydrogenation:

| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| Pd/C | Maleic Acid | Succinic Acid | Water | 100 | 30 | scispace.comrsc.org |

Rhodium complexes are also known to catalyze the hydrogenation of α,β-unsaturated carboxylic acids, often with high efficiency and selectivity.

In recent years, organocatalysis has emerged as a powerful tool in synthetic organic chemistry. For a substrate like this compound, with its electrophilic double bond, organocatalytic conjugate additions (Michael additions) are a plausible transformation.

Chiral secondary amines, such as derivatives of proline, can activate α,β-unsaturated systems towards nucleophilic attack. While there are no specific reports on the use of this compound in this context, its ester derivatives would be expected to react with various nucleophiles in the presence of an organocatalyst.

Potential Organocatalytic Michael Addition:

| Catalyst Type | Substrate Type | Nucleophile | Product Type |

| Chiral Secondary Amine | α,β-Unsaturated Ester | Malonate, Nitroalkane | Adduct with new C-C bond |

The development of enantioselective catalytic methods is a major focus of modern synthetic chemistry. For this compound, the creation of a stereocenter is possible through asymmetric hydrogenation of the double bond.

Asymmetric Hydrogenation: Chiral rhodium and ruthenium complexes, bearing chiral phosphine ligands, have been extensively used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. rsc.orgacs.orgnih.govorganic-chemistry.orgias.ac.in These catalysts can deliver hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer of the product in excess.

Examples of Catalysts for Asymmetric Hydrogenation of Related Substrates:

| Catalyst System | Substrate Class | Enantiomeric Excess (ee) |

| Rh(I) with chiral bisphosphines | α,β-Unsaturated carboxylic acids | Up to >99% |

| Ru(II) with chiral bisphosphines | α,β-Unsaturated carboxylic acids | Up to >99% |

Enantioselective Conjugate Addition: Similarly, enantioselective Michael additions to the ester derivatives of this compound could be achieved using chiral organocatalysts or chiral metal complexes. This would allow for the stereocontrolled formation of a new carbon-carbon bond.

While the specific applications of these catalytic methods to this compound are yet to be fully explored, the existing literature on related compounds provides a strong foundation for future research in this area.

Advanced Applications and Functional Materials Development

Role as a Chemical Building Block in Organic Synthesis

The utility of a compound as a chemical building block is predicated on its molecular structure, functional groups, and reactivity. While specific examples for 2-(Diphenylmethylidene)butanedioic acid are scarce, its potential can be inferred from its structural features.

Precursor in the Synthesis of Complex Molecules

Dicarboxylic acids are fundamental precursors in the synthesis of more complex molecules. The structure of this compound, featuring two carboxylic acid groups and a bulky diphenylmethylidene substituent, suggests it could serve as a scaffold to introduce specific steric and electronic properties into a target molecule. However, documented instances of its use as a precursor in multi-step syntheses of complex, non-polymeric molecules are not prominent in the reviewed literature. For instance, a study on novel 2-(diphenylmethylidene)malonic acid derivatives focused on their potential as anti-HIV agents, a field outside the scope of materials science. nih.gov

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, prized for their efficiency in building molecular complexity in a single step. The viability of a compound in MCRs depends on the reactivity of its functional groups. While dicarboxylic acids can, in principle, participate in certain MCRs, there is no specific information available that details the use of this compound in such reactions to generate complex functional materials.

Applications in Polymer Science

The primary application of dicarboxylic acids in polymer science is as monomers in condensation polymerization.

Monomer for Biodegradable Polymers

The biodegradability of polyesters is influenced by the structure of their constituent monomers. Aliphatic polyesters are generally more susceptible to hydrolysis and enzymatic degradation than aromatic ones. While there is extensive research on biodegradable polymers derived from various dicarboxylic acids like succinic acid and adipic acid, there is a lack of specific studies on the synthesis and biodegradability of polymers derived from this compound. The bulky and aromatic nature of the diphenylmethylidene group would likely impart significant rigidity and hydrophobicity to a polymer backbone, which could influence its degradation profile, but empirical data is not available.

Component in Polyester (B1180765) and Alkyd Resin Synthesis

Polyesters are synthesized through the condensation reaction of dicarboxylic acids (or their derivatives) with diols. The properties of the resulting polyester are directly related to the structure of the monomers. The incorporation of a monomer like this compound would be expected to introduce rigidity and potentially a higher glass transition temperature (Tg) to the polymer due to the sterically demanding diphenylmethylidene group.

Alkyd resins are a type of polyester modified with fatty acids, commonly used in paints and coatings. The core of an alkyd resin is the polyester backbone, formed from a polyol, a dicarboxylic acid, and a modifying fatty acid. While various dicarboxylic acids are used in alkyd resin synthesis, there are no specific reports of this compound being used for this purpose.

Table 1: General Components in Polyester and Alkyd Resin Synthesis

| Component Type | Examples | Role in Polymer |

| Dicarboxylic Acid | Phthalic anhydride (B1165640), Maleic anhydride, Succinic acid, Adipic acid | Forms the core polyester backbone with polyols. |

| Polyol | Glycerol, Pentaerythritol | Reacts with dicarboxylic acids to form the polyester. |

| Modifying Oil/Fatty Acid | Linseed oil, Soybean oil | Provides flexibility and air-drying properties to alkyd resins. |

Modifiers for Material Properties

The introduction of specific monomers into a polymer chain is a common strategy to modify the properties of the final material. The bulky and aromatic nature of the diphenylmethylidene group in this compound suggests it could be used as a modifier to enhance properties such as thermal stability and mechanical strength. However, without experimental data on copolyesters containing this monomer, its precise effects remain speculative.

Catalytic Roles and Mechanisms

The unique structure of this compound, which combines a reactive vinylidene group with carboxylic acid functionalities, suggests potential, though not yet documented, applications in catalysis.

Exploration as a Ligand in Metal-Organic Frameworks or Catalysts

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The dicarboxylic acid nature of this compound makes it a candidate for use as a "strut" in the construction of novel MOFs. The two carboxylate groups can coordinate with metal centers, while the diphenylmethylidene group would project into the pores of the framework. This large, sterically demanding group could influence the size and shape of the pores, potentially leading to MOFs with unique selective adsorption or catalytic properties. While specific research on MOFs incorporating this particular ligand is not available, the principles of MOF design support its potential utility.

The vinylidene moiety (C=C(Ph)₂) within the ligand could also participate in catalytic reactions. Metal vinylidene complexes are known intermediates in a variety of catalytic transformations. nih.govresearchgate.netacs.org It is conceivable that a MOF constructed with this compound could, upon coordination to a suitable metal, facilitate reactions involving this functional group.

Role in Supported Catalysis

Supported catalysis involves the immobilization of a catalyst onto a solid support, which can facilitate catalyst separation and recycling. researchgate.net The carboxylic acid groups of this compound could be used to anchor the molecule onto basic or oxide supports like alumina (B75360) or silica. The exposed diphenylmethylidene group could then, in theory, act as a catalytic site or be further functionalized.

The inherent reactivity of the vinylidene double bond suggests potential for various catalytic transformations. Metal vinylidene complexes, often generated from terminal alkynes, are key intermediates in reactions like olefin metathesis and anti-Markovnikov additions. rsc.org While this compound is not a terminal alkyne, the pre-existing vinylidene unit could potentially be activated by a supported metal to engage in similar catalytic cycles. However, there is currently no specific research demonstrating this application.

Other Industrial and Research Applications

Beyond catalysis, the structural features of this compound lend themselves to consideration for other industrial uses, primarily as a chemical intermediate.

Use as a Chemical Intermediate for Dyes, Perfumes, and Lacquers

The synthesis of dyes often involves the coupling of diazonium salts with electron-rich aromatic compounds. unb.canih.gov While this compound itself is not a typical dye precursor, its diphenylmethyl groups could potentially be functionalized (e.g., nitrated and then reduced to amines) to create a coupling component for azo dye synthesis. researchgate.netsamipubco.comtubitak.gov.tr The butanedioic acid portion could enhance water solubility, a desirable property for many textile dyes.

In the context of perfumes, complex esters are often used to create specific scents. The carboxylic acid groups of this compound could be esterified with various alcohols to produce a range of esters. The bulky diphenylmethylidene group would likely impart unique olfactory properties, although no such applications have been reported.

Lacquers are typically solutions of polymers that form a hard, protective film upon drying. Polyesters, formed from the reaction of dicarboxylic acids and diols, are a common component of lacquers. This compound could theoretically be used as a monomer in the synthesis of polyesters. The bulky side group would likely hinder close packing of the polymer chains, potentially leading to lacquers with altered flexibility, hardness, and solubility characteristics.

Application in Lubricants and Adhesives

Derivatives of succinic acid (the parent compound of this compound) are widely used as additives in lubricating oils. researchgate.netgoogle.comresearchgate.net These derivatives, often with long alkyl chains, can act as dispersants or corrosion inhibitors. It is plausible that esters or amides derived from this compound could exhibit similar properties. The large, non-polar diphenylmethylidene group might enhance oil solubility and film-forming capabilities.

In the field of adhesives, polyester polyols are important precursors for the synthesis of polyurethanes. Bio-based succinic acid is already being explored for creating polyester polyols for adhesive applications. adhesivesmag.com By analogy, this compound could be used to synthesize polyester polyols. The rigidity and bulk of the diphenylmethylidene group would be expected to significantly influence the properties of the resulting polyurethane adhesives, potentially affecting their glass transition temperature, modulus, and adhesive strength.

Biological Activity and Biochemical Interactions in Non Human Systems

Use as Biochemical Probes or Biomimetic Models7.3.1. Designing Analogs for Enzyme Mechanism Studies7.3.2. Probing Metal Trafficking in Cellular Systems (non-human)

There is currently no publicly available scientific literature that details the use of 2-(Diphenylmethylidene)butanedioic acid for these specific purposes. Further research would be required to determine if this compound has any applications in these areas.

Future Research Directions and Emerging Paradigms for 2 Diphenylmethylidene Butanedioic Acid

Development of Sustainable Synthetic Routes (e.g., bio-based production)

A primary focus for the future viability of 2-(Diphenylmethylidene)butanedioic acid is the development of sustainable and economically competitive synthetic routes. The reliance on petrochemical feedstocks is increasingly being challenged by bio-based production methods that utilize renewable resources.

Future research could model the synthesis of this compound on the successful bio-production of related dicarboxylic acids like itaconic acid and succinic acid. Itaconic acid, for instance, is recognized by the US Department of Energy as a key bio-based building block chemical. nih.gov It is primarily produced through the fermentation of carbohydrates by the fungus Aspergillus terreus. nih.govnih.gov Research has demonstrated high yields of itaconic acid, reaching up to 146 g/L under optimized pH conditions. nih.gov Similarly, significant progress has been made in the metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for the production of succinic acid from renewable feedstocks. nih.govmdpi.com

The development of a bio-based route for this compound would likely involve a multi-step chemo-enzymatic process. This could entail:

Microbial production of a precursor: Fermentative production of itaconic acid or a related butanedioic acid derivative.

Biocatalytic or chemical conversion: A subsequent step to introduce the diphenylmethylidene group. This could involve enzymatic catalysis or green chemistry principles to condense the bio-based precursor with a diphenylmethane derivative.

This approach aligns with the growing demand for sustainable chemical manufacturing and could provide a "green" pathway to this potentially high-value chemical.

| Bio-based Acid | Production Microorganism | Typical Substrate | Reported Titer (g/L) |

| Itaconic Acid | Aspergillus terreus | Glucose, Xylose | 47.9 - 146 nih.gov |

| Succinic Acid | Engineered E. coli | Glucose | 109 mdpi.com |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for its application. While experimental data is not yet widely available, advanced spectroscopic techniques will be crucial for its characterization. Future research will undoubtedly employ a suite of these methods to create a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) will be fundamental for confirming the chemical structure, identifying the connectivity of atoms, and ensuring sample purity. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals, which is particularly important for a molecule with both aliphatic and aromatic regions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental formula. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem MS (MS/MS) can provide valuable information about the fragmentation patterns, further confirming the structure and identifying potential isomers or impurities. researchgate.net

Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule. nih.gov These techniques would be used to confirm the presence of the carboxylic acid groups (O-H and C=O stretches) and the characteristic vibrations of the diphenylmethylidene group (C=C and aromatic C-H stretches).

The data obtained from these techniques will form the basis for all further research, from computational modeling to the design of new materials.

Integration with Machine Learning and AI for Property Prediction and Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, accelerating the discovery and optimization of new molecules and reactions. chemcopilot.com For a novel compound like this compound, these computational tools offer a paradigm shift, enabling rapid in silico screening and design before embarking on resource-intensive laboratory work.

Property Prediction: Machine learning models, particularly those based on graph neural networks (GNNs) and 3D transformer-based algorithms, can predict a wide range of physicochemical properties with high accuracy. arxiv.orgresearchgate.net By training models on large datasets of known molecules, researchers can predict properties for this compound such as solubility, melting point, and electronic properties. researchgate.netacs.org This is especially valuable for anticipating its behavior in different solvents or as part of a larger polymer structure. Recent studies on carboxylic acids have successfully used ML to predict properties like toxicity and dielectric constants from molecular descriptors. arxiv.orgresearchgate.net

Reaction Design and Retrosynthesis: AI-powered tools can significantly accelerate the design of efficient synthetic routes. Retrosynthesis algorithms can propose multiple pathways for synthesizing the target molecule from available starting materials. researchgate.net Furthermore, reaction prediction models can forecast the likely outcome of a chemical reaction, including yields and potential byproducts, under various conditions (e.g., different catalysts, solvents, temperatures). chemcopilot.comnih.gov This allows chemists to prioritize the most promising synthetic strategies, saving time and resources while promoting greener chemistry by minimizing waste. chemcopilot.comresearchgate.net

| AI/ML Application | Objective | Potential Impact on Research |

| Property Prediction | Forecast physicochemical properties (e.g., solubility, stability). researchgate.net | Guides experimental design and identifies potential applications early. |

| Reaction Prediction | Predict outcomes of synthetic steps, including yield and byproducts. nih.gov | Optimizes reaction conditions and reduces experimental failures. |

| Retrosynthesis | Propose novel and efficient synthetic pathways. researchgate.net | Accelerates the discovery of viable manufacturing routes. |

Exploration of Novel Functional Derivatives for Niche Applications

The true potential of this compound may lie in its functional derivatives. The molecule possesses multiple reactive sites—two carboxylic acid groups and an activated double bond—that can be readily modified to create a diverse library of new compounds with tailored properties. Research in this area will focus on leveraging the unique structural features of the parent molecule.

The presence of the bulky diphenylmethylidene group is expected to impart significant steric hindrance and aromatic character, which could lead to derivatives with enhanced thermal stability, specific optical properties, or unique solubility profiles. Drawing inspiration from the vast chemistry of itaconic and succinic acids, several classes of derivatives could be explored:

Polyesters and Polyamides: The two carboxylic acid groups are ideal for step-growth polymerization. Reacting the diacid with various diols or diamines could produce a new family of polyesters and polyamides. The bulky side group could disrupt chain packing, potentially leading to amorphous polymers with high glass transition temperatures and good solubility in organic solvents, suitable for advanced coatings or engineering plastics.

Specialty Esters and Amides: Esterification or amidation of the carboxylic acid groups with functional alcohols or amines can create smaller molecules for niche applications. For example, derivatives containing long alkyl chains could be investigated as novel lubricants or plasticizers.

Michael Addition Products: The electron-withdrawing carboxylic acid groups activate the double bond for Michael addition reactions. This allows for the covalent attachment of a wide range of nucleophiles, creating highly functionalized molecules that could be explored as pharmaceutical intermediates or building blocks for complex molecular architectures.

The exploration of these derivatives will be a fertile ground for discovering new materials with applications spanning from polymer science to medicinal chemistry. researchgate.net

Multidisciplinary Research Collaborations for Enhanced Understanding and Application

The journey of a novel chemical from laboratory curiosity to commercial application is inherently multidisciplinary. Realizing the full potential of this compound will require synergistic collaborations between experts from various scientific and engineering fields. The successful commercialization of bio-based succinic acid, which involved partnerships between biotechnology companies, chemical manufacturers, and end-users, serves as a powerful model. mdpi.comresearchgate.net

Future progress will depend on the formation of research consortia that bring together:

Synthetic and Green Chemists: To develop and optimize efficient, sustainable, and scalable production routes.

Computational Chemists and Data Scientists: To apply AI and machine learning for property prediction, reaction modeling, and the rational design of new derivatives. researchgate.net

Polymer and Materials Scientists: To synthesize, characterize, and test new polymers and materials derived from the parent compound, evaluating their mechanical, thermal, and optical properties.

Biochemical and Chemical Engineers: To design and scale up bio-based production processes and downstream purification technologies, ensuring economic feasibility.

Industrial Partners: To provide market insights and guide research towards applications with real-world demand, such as in biodegradable plastics, specialty chemicals, or pharmaceuticals.